![molecular formula C19H16ClN3O B2612840 2-(4-chlorophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide CAS No. 2320684-78-2](/img/structure/B2612840.png)

2-(4-chlorophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

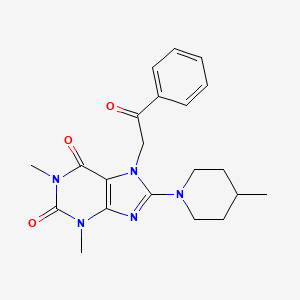

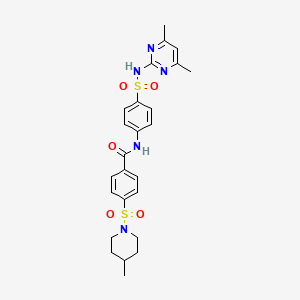

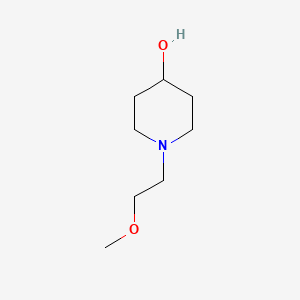

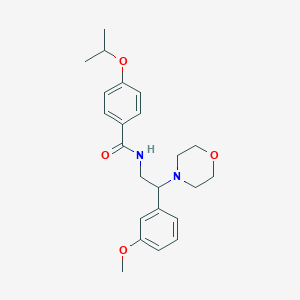

2-(4-chlorophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide is a chemical compound that has garnered attention in various fields of scientific research

Wissenschaftliche Forschungsanwendungen

Vibrational Spectroscopic Analysis and Computational Approaches

Vibrational Spectroscopic Signatures : A study detailed the characterization of an antiviral molecule closely related to the chemical of interest through vibrational signatures obtained via Raman and Fourier transform infrared spectroscopy. The research utilized density functional theory for the analysis, exploring geometric equilibrium and inter/intra-molecular hydrogen bonding, highlighting the importance of such compounds in antiviral research and their structural and electronic properties (Jenepha Mary, Pradhan, & James, 2022).

Synthesis and Process Research

Synthesis of Anticancer Intermediates : Another study focused on the synthesis of 4,6-Dichloro-2-methylpyrimidine, an important intermediate for the synthetic anticancer drug dasatinib, revealing the compound's potential as a key player in the synthesis of pharmacologically active agents (Guo Lei-ming, 2012).

Antioxidant and Antitumor Activities

Evaluation of Antioxidant and Antitumor Activities : Research on similar compounds, such as 4-Benzylidene-2-(p-chlorophenyl)-4H-oxazol-5-one, has demonstrated potential antioxidant and antitumor activities. These findings underline the broader implications of studying such molecules for therapeutic applications (El-Moneim, El‐Deen, & El-Fattah, 2011).

Chemical Oxidation and Reactivity

Oxidation Reactivity Channels : The chemical oxidation of related compounds, exploring their reactivity with various oxidants and resulting in the generation of diverse products, points to the significance of such molecules in synthetic chemistry and materials science (Pailloux et al., 2007).

Ligand-Protein Interactions and Solar Cell Applications

Spectroscopic and Quantum Mechanical Studies : A comprehensive study on bioactive benzothiazolinone acetamide analogs, incorporating spectroscopic analysis, quantum mechanical studies, and ligand-protein interactions, highlights the multifaceted applications of these molecules, from pharmaceuticals to dye-sensitized solar cells (Mary et al., 2020).

Vorbereitungsmethoden

The synthesis of 2-(4-chlorophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide typically involves a series of chemical reactions. One common synthetic route includes the reaction of 4-chlorophenylacetic acid with 6-phenylpyrimidine-4-carbaldehyde in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture under reflux and using solvents such as ethanol or methanol. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

2-(4-chlorophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-N-[(6-phenylpyrimidin-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O/c20-16-8-6-14(7-9-16)10-19(24)21-12-17-11-18(23-13-22-17)15-4-2-1-3-5-15/h1-9,11,13H,10,12H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJVZUPLFYRENV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-2-methylphenyl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide](/img/structure/B2612758.png)

![7-[(E)-But-2-enyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2612759.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2612766.png)

![Boronic acid, B-[4-(4-morpholinyl)-3-nitrophenyl]-](/img/structure/B2612768.png)

![N-(3,5-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2612775.png)

![3-methyl-2-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one](/img/structure/B2612778.png)

![3-(2-fluorobenzyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2612780.png)